molecular formula C11H5Cl3O2 B1623313 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride CAS No. 61941-91-1

5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride

Cat. No.: B1623313
CAS No.: 61941-91-1
M. Wt: 275.5 g/mol
InChI Key: XQRLANCABKJNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of this compound

The historical development of this compound is intimately connected to the broader evolution of furan chemistry and organochlorine synthetic methodology. Furan chemistry traces its origins to the late 18th century when Carl Wilhelm Scheele first described 2-furoic acid in 1780, marking the initial recognition of furan-containing compounds. This seminal discovery was followed by Johann Wolfgang Döbereiner's report of furfural in 1831, which was subsequently characterized by John Stenhouse nine years later, establishing the foundational understanding of furan derivatives.

The actual preparation of the parent furan compound was achieved by Heinrich Limpricht in 1870, although he initially referred to it as "tetraphenol," reflecting the limited understanding of heterocyclic chemistry at that time. These early investigations laid the groundwork for recognizing furan as a five-membered aromatic heterocycle with unique electronic properties distinct from benzene and other carbocyclic aromatics.

The development of substituted furan derivatives, particularly those bearing aryl substituents, emerged as synthetic methodologies advanced throughout the 20th century. The Suzuki coupling reaction, which has become instrumental in the synthesis of aryl-substituted furans, was pioneered and refined to enable the efficient construction of carbon-carbon bonds between furan-boronic acid derivatives and aryl halides. This methodology has proven particularly valuable for accessing compounds like 5-(3,4-dichlorophenyl)furfural, which serves as a precursor to the corresponding carbonyl chloride derivatives.

The synthesis of this compound specifically relies on established protocols for converting carboxylic acids to their corresponding acid chlorides. Historical development of these transformations includes the use of thionyl chloride, oxalyl chloride, and other chlorinating agents that have been refined over decades of synthetic chemistry research. The compound's characterization and identification have been facilitated by modern analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.

The compound's entry into chemical databases and commercial availability reflects the growing recognition of its utility in synthetic applications. The assignment of Chemical Abstracts Service number 61941-91-1 and its inclusion in major chemical databases such as PubChem (CID 3873501) document its establishment as a recognized chemical entity. The molecular descriptor language and International Chemical Identifier systems provide standardized methods for representing its structure, facilitating computational chemistry applications and database searches.

Contemporary synthetic approaches to this compound have benefited from advances in palladium-catalyzed cross-coupling reactions, which enable the efficient assembly of the dichlorophenyl-furan framework. These methodologies have expanded the accessibility of the compound and related derivatives, supporting their investigation in various research applications.

Significance in Heterocyclic and Organochlorine Chemistry

The significance of this compound within heterocyclic chemistry stems from its embodiment of key structural features that define this important class of compounds. Furan, as a five-membered oxygen-containing heterocycle, exhibits aromatic character through the delocalization of electron density, although its resonance energy of 67 kilojoules per mole is substantially lower than that of benzene at 152 kilojoules per mole. This reduced aromaticity translates to enhanced reactivity compared to benzenoid systems, making furan derivatives particularly valuable for electrophilic aromatic substitution reactions and other transformations.

The compound's heterocyclic nature is further exemplified by its reactivity patterns, which differ markedly from those of purely carbocyclic analogs. Furan readily undergoes electrophilic substitution reactions, typically occurring at the 2-position due to the electron-donating nature of the oxygen atom. However, when the 2-position is already substituted, as in the case of this compound, alternative reaction pathways become accessible, expanding the synthetic utility of such compounds.

In the context of organochlorine chemistry, this compound represents a sophisticated example of how chlorine substitution can be strategically employed to modulate molecular properties and reactivity. The presence of two chlorine atoms on the phenyl ring introduces significant electronic effects, including inductive withdrawal of electron density that influences both the aromatic system and the attached furan ring. These electronic perturbations can be harnessed to control regioselectivity and reaction rates in subsequent transformations.

The carbonyl chloride functional group serves as a particularly reactive site for nucleophilic attack, enabling the formation of amide and ester bonds under mild conditions. This reactivity, combined with the electron-withdrawing effects of the dichlorophenyl substituent, creates a highly electrophilic carbonyl carbon that readily undergoes substitution reactions with a wide range of nucleophiles. The synthetic versatility of acid chlorides has made them indispensable reagents in organic synthesis, particularly for the construction of complex molecular architectures.

Recent research has demonstrated the utility of related furan carbonyl chlorides in the synthesis of biologically active compounds. Studies have shown that 5-aryl furan-2-carboxamide derivatives, accessible through the use of compounds like this compound, exhibit significant biological activities including antimicrobial and potential therapeutic properties. The systematic exploration of structure-activity relationships in these systems has revealed the importance of specific substitution patterns on both the furan ring and the aryl substituent.

The compound also holds significance in the development of sustainable synthetic methodologies. Furan derivatives can be accessed from renewable biomass sources, positioning compounds like this compound within the broader context of green chemistry initiatives. The ability to construct complex molecular frameworks from biomass-derived starting materials represents an important advance toward more sustainable chemical manufacturing processes.

From a mechanistic perspective, the compound serves as an excellent model system for studying the interplay between heterocyclic and organochlorine chemistry. The electronic effects of the chlorine substituents on the furan ring reactivity, as well as the influence of the heterocyclic system on the electrophilicity of the carbonyl chloride group, provide valuable insights into the fundamental principles governing reactivity in polyfunctional molecules.

Chemical Properties and Identification Data

Property Value Source
Chemical Abstracts Service Number 61941-91-1
Molecular Formula C₁₁H₅Cl₃O₂
Molecular Weight 275.51 g/mol
Melting Point 97-98°C
Boiling Point 189-194°C (2 Torr)
MDL Number MFCD02257993
PubChem CID 3873501
InChI Key XQRLANCABKJNFO-UHFFFAOYSA-N

Structural Characterization Methods

Analytical Technique Application Reference
Nuclear Magnetic Resonance Spectroscopy Confirmation of substitution patterns
Fourier Transform Infrared Spectroscopy Identification of carbonyl and carbon-chlorine stretches
High Resolution Mass Spectrometry Molecular weight verification and fragmentation analysis
Elemental Analysis Determination of empirical formula

The integration of this compound into contemporary synthetic chemistry reflects the ongoing evolution of heterocyclic and organochlorine methodology. As researchers continue to explore the potential applications of this compound and related derivatives, its significance within these chemical domains is likely to expand, driven by the continuing demand for efficient synthetic methods and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3O2/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRLANCABKJNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397678
Record name 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-91-1
Record name 5-(3,4-Dichlorophenyl)-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61941-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-furoyl chloride under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles:

Reaction Type Reagents/Conditions Products
HydrolysisH₂O (aqueous conditions)5-(3,4-Dichlorophenyl)furan-2-carboxylic acid
AminolysisPrimary/Secondary amines (e.g., NH₃, Et₂NH)Corresponding amides (e.g., 5-(3,4-dichlorophenyl)-N-alkylfuran-2-carboxamide)
EsterificationAlcohols (e.g., MeOH, EtOH)Furoate esters (e.g., methyl 5-(3,4-dichlorophenyl)furan-2-carboxylate)

Key Notes :

  • Reaction rates depend on steric hindrance and nucleophile strength. Aprotic solvents (e.g., THF) enhance reactivity .

  • The dichlorophenyl group stabilizes the intermediate tetrahedral anion via electron-withdrawing effects, accelerating substitution .

Oxidation Reactions

The furan ring and substituents can undergo oxidation under controlled conditions:

Reagent Conditions Product
KMnO₄Acidic aqueous solution, 60°CFuran-2,5-dione derivatives (via ring oxidation)
Ozone (O₃)-78°C, followed by reductive workupCleavage products (e.g., dichlorophenyl glyoxal derivatives)

Mechanistic Insight :

  • Oxidation of the furan ring typically proceeds through electrophilic attack, forming epoxide intermediates that rearrange to diones .

Reduction Reactions

Selective reduction of functional groups:

Reagent Target Group Product
LiAlH₄Carbonyl chloride → Alcohol5-(3,4-Dichlorophenyl)furan-2-methanol (unstable; often oxidizes further)
H₂/Pd-CAromatic Cl groups (partial)Partially dechlorinated derivatives (e.g., 3-chlorophenyl analogs)

Limitations :

  • Over-reduction of the furan ring can occur with strong reducing agents, leading to tetrahydrofuran derivatives .

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophilic substitution:

Reagent Position Product
HNO₃/H₂SO₄Meta to chlorine substituentsNitro derivatives (e.g., 5-(3,4-dichloro-5-nitrophenyl)furan-2-carbonyl chloride)
Br₂/FeBr₃Para to existing Cl groupsBrominated analogs (e.g., 5-(3,4-dichloro-2-bromophenyl)furan-2-carbonyl chloride)

Regioselectivity :

  • Chlorine substituents deactivate the ring, favoring meta substitution. Steric effects from the furan ring further influence reactivity .

Polymerization and Cross-Coupling

Industrial applications involve polymerization via Friedel-Crafts or Suzuki-Miyaura coupling:

Process Catalyst/Reagents Outcome
Friedel-CraftsAlCl₃, acyl chloride monomersPolyfuroate esters (thermally stable polymers)
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl-linked furan derivatives (used in OLED materials)

Industrial Relevance :

  • These polymers exhibit high thermal stability (>300°C) and are explored for biodegradable plastics .

Stability and Side Reactions

  • Hydrolysis Sensitivity : Reacts readily with atmospheric moisture, necessitating anhydrous storage .

  • Thermal Decomposition : Degrades above 200°C, releasing COCl₂ and dichlorophenyl furan fragments .

Scientific Research Applications

Medicinal Chemistry

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride has been explored for its potential as an anticancer agent. Research indicates that compounds containing furan rings exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of MCF-7 and HT-29 cancer cells, with IC50 values indicating effective cytotoxicity (Table 1).

CompoundCell LineIC50 (µM)
This compoundMCF-7<50
This compoundHT-29<45

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that furan derivatives can act against both Gram-positive and Gram-negative bacteria. For example, derivatives of furan-based chalcones have shown moderate to strong activity against Staphylococcus aureus and Escherichia coli (Table 2).

CompoundMicrobial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Furan Chalcone Derivative AStaphylococcus aureus256
Furan Chalcone Derivative BEscherichia coli512

Material Science

In material science, the unique properties of furan derivatives make them suitable for the development of new materials. Their ability to undergo polymerization reactions opens avenues for creating functional polymers with specific characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized a series of furan derivatives and evaluated their anticancer activities through in vitro assays. The results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity against cancer cell lines compared to their precursors .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing furan-derived chalcones aimed at developing new antimicrobial agents. The study employed molecular docking techniques to predict interactions with target enzymes involved in bacterial metabolism, revealing promising binding affinities that suggest potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent formation of various derivatives. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituent Positions Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride 3,4-Cl on phenyl 276.5 (estimated) Acyl chloride, dichlorophenyl High reactivity with nucleophiles (amines, alcohols)
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride (CAS 175277-07-3) 3,5-Cl on phenoxy 292.0 Acyl chloride, dichlorophenoxy Lower electrophilicity due to phenoxy group; reduced hydrolysis stability
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-Cl on phenyl ~423.9 Chlorophenyl, dimethoxyphenyl Moderate reactivity; used in nonlinear optical studies

Key Findings :

  • The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to 3,5-dichloro or single chloro substituents, increasing electrophilicity at the acyl chloride site .
  • Phenoxy-substituted analogs (e.g., 3,5-dichlorophenoxy) exhibit reduced reactivity due to steric hindrance and electronic delocalization, as noted in safety data sheets .

Spectroscopic and Computational Comparisons

Density Functional Theory (DFT) studies on structurally related compounds, such as 5-bromo-2-ethoxyphenylboronic acid and 3-fluorophenylboronic acid, reveal that halogen placement significantly impacts UV-Vis absorption spectra and NMR chemical shifts . For example:

  • UV-Vis Absorption: 3,4-Dichlorophenyl derivatives typically show redshifted absorption maxima (~280–320 nm) compared to mono-chloro analogs (~260–290 nm), attributed to enhanced conjugation and charge-transfer transitions .
  • NMR Shifts : The deshielding effect of adjacent chlorine atoms in 3,4-dichlorophenyl derivatives results in distinct $^{13}\text{C}$ NMR signals for the carbonyl carbon (δ ~165–170 ppm) .

Biological Activity

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a 3,4-dichlorophenyl group, which enhances its reactivity and biological properties. The synthesis typically involves:

  • Formation of 5-(3,4-dichlorophenyl)furan-2-carboxylic acid through the reaction of 3,4-dichlorophenylacetic acid with furan-2-carboxylic acid under acidic conditions.
  • Conversion to acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • Amidation with suitable amines to yield various derivatives for biological testing .

Antimicrobial Properties

Research indicates that compounds bearing furan moieties exhibit diverse antimicrobial activities. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were recorded as low as 256 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and metabolism. For example, the compound's ability to inhibit key enzymes in metabolic pathways could lead to reduced tumor growth in vitro and in vivo models .

The biological activity of this compound is believed to stem from its ability to bind to enzymes or receptors, altering their activity. For instance:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation: It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

A recent study synthesized several furan derivatives and tested their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC of 128 μg/mL against Klebsiella pneumonia.

CompoundBacterial StrainMIC (μg/mL)
Derivative AStaphylococcus aureus256
Derivative BEscherichia coli512
Derivative CKlebsiella pneumonia128

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was evaluated for its effects on breast cancer cell lines. The compound demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM.

Concentration (µM)Cell Viability (%)
1080
2550
5020

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves coupling 3,4-dichlorophenyl groups to a furan-2-carbonyl chloride backbone. A common approach is to start with furan-2-carboxylic acid derivatives and introduce dichlorophenyl substituents via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, followed by chlorination using thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous methods for dichlorophenyl-substituted furans involve optimizing reaction conditions (e.g., temperature, catalyst loading) to enhance yield and purity . Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the product .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^13C NMR spectra to confirm the furan ring and dichlorophenyl group positions. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbon (δ ~160 ppm) .
  • IR : Identify the carbonyl (C=O) stretch at ~1750 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight (MW = 275.06 g/mol) via high-resolution mass spectrometry (HRMS) or ESI-MS, observing the [M+H]⁺ or [M-Cl]⁺ ions .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive acyl chloride group. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis. Conduct stability tests by monitoring decomposition via TLC or HPLC under varying humidity/temperature conditions .

Advanced Research Questions

Q. How can researchers optimize electrophilic substitution reactions for introducing dichlorophenyl groups?

  • Methodological Answer : Use catalytic systems like Lewis acids (e.g., AlCl₃ or FeCl₃) to enhance regioselectivity. For example, in analogous dichlorophenyl furan syntheses, varying the solvent (e.g., dichloromethane vs. DMF) and reaction time improved yields from 60% to 85%. Statistical tools like Design of Experiments (DoE) can identify optimal parameters (temperature, catalyst ratio) while minimizing side reactions .

Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple labs. For instance, antimicrobial activity studies should follow CLSI guidelines, with MIC values reported in triplicate . Computational docking studies can also validate target binding hypotheses .

Q. What strategies are effective for designing pharmacologically active derivatives?

  • Methodological Answer :

  • Derivatization : Replace the acyl chloride with amides or esters via nucleophilic substitution (e.g., with amines or alcohols) to enhance stability and bioavailability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorine with fluorine) and evaluate effects on target binding using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Glycoconjugation : Attach sugar moieties (e.g., glucals) using catalysts like triphenylphosphine hydrobromide to improve solubility and tissue targeting, as demonstrated in mucochloric acid derivatives .

Q. How to address challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Implement flow chemistry for controlled chlorination steps, reducing exothermic risks. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. For large-scale purification, use fractional distillation or continuous crystallization systems to achieve >98% purity .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Replicate reactions under identical conditions (solvent, temperature, reagent purity). Compare kinetics via UV-Vis spectroscopy or 19F^19F-NMR (if fluorine tags are used). For example, discrepancies in reaction rates with amines may arise from steric effects, which can be modeled using DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 2
5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.